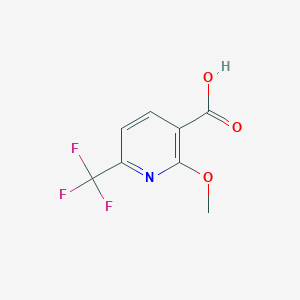
2-Methoxy-6-(trifluoromethyl)nicotinic acid
Vue d'ensemble
Description
2-Methoxy-6-(trifluoromethyl)nicotinic acid is a chemical compound with the molecular formula C8H6F3NO3 . It has a molecular weight of 221.14 . It is a pale-yellow to yellow-brown solid .
Molecular Structure Analysis
The InChI code for 2-Methoxy-6-(trifluoromethyl)nicotinic acid is 1S/C8H6F3NO3/c1-15-6-4(7(13)14)2-3-5(12-6)8(9,10)11/h2-3H,1H3,(H,13,14) . The InChI key is MEZVYCJJQKEVJZ-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
2-Methoxy-6-(trifluoromethyl)nicotinic acid has a predicted boiling point of 266.5±40.0 °C and a predicted density of 1.448±0.06 g/cm3 . It is slightly soluble in water (4.7 g/L at 25°C) .Applications De Recherche Scientifique
Anticancer Potential
2-Methoxy-6-(trifluoromethyl)nicotinic acid, as a derivative of nicotinic acid, shares a background of extensive research due to the wide variety of biological properties displayed by nicotinic acid and its derivatives. Significant attention has been given to the development of anticancer drugs utilizing nicotinic acid derivatives. Research indicates that nicotinic acid derivatives have shown superior effects in anticancer studies compared to non-nitrogen containing compounds. The focus on synthetic approaches and the investigation of anticancer potential of nicotinamide derivatives highlights the importance of these compounds in the treatment of cancer. This suggests a promising avenue for the development of efficient anticancer drugs leveraging the biological properties of nicotinic acid derivatives (Jain, Utreja, Kaur, & Jain, 2020).
Lipid-Modifying Effects
Nicotinic acid has been recognized for its potent lipid-modifying effects, being clinically effective in lowering LDL cholesterol and VLDL cholesterol while raising HDL cholesterol. This characteristic is crucial for the prevention and treatment of coronary artery diseases, giving emphasis to the therapeutic potential of nicotinic acid. The elucidation of mechanisms by which nicotinic acid affects the lipoprotein profile, alongside emerging evidence of its nonlipid-mediated anti-inflammatory effects, underscores the atheroprotective role of nicotinic acid. This broader understanding of nicotinic acid's effects may serve as a foundation for the development of new molecules that mimic these benefits without the known side effects associated with nicotinic acid (Digby, Lee, & Choudhury, 2009).
High-Dose Safety and Toxicity
Given the potential therapeutic applications of nicotinic acid and its derivatives, including 2-Methoxy-6-(trifluoromethyl)nicotinic acid, understanding the safety and toxicity of high-dose nicotinamide (amide derivative of nicotinic acid) is crucial. Over four decades, high doses of nicotinamide have been utilized for various therapeutic applications, indicating a wide therapeutic index. However, reversible hepatotoxicity at very high doses has been reported, highlighting the importance of cautious use, especially in doses exceeding 3 gm/day. This insight into the safety profile of nicotinic acid derivatives is critical for their informed use in clinical settings (Knip et al., 2000).
Safety And Hazards
Propriétés
IUPAC Name |
2-methoxy-6-(trifluoromethyl)pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO3/c1-15-6-4(7(13)14)2-3-5(12-6)8(9,10)11/h2-3H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEZVYCJJQKEVJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=N1)C(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80738778 | |
| Record name | 2-Methoxy-6-(trifluoromethyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80738778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-6-(trifluoromethyl)nicotinic acid | |
CAS RN |
916160-41-3 | |
| Record name | 2-Methoxy-6-(trifluoromethyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80738778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

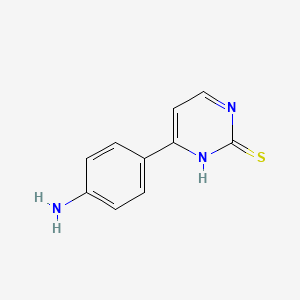
![2-Azaspiro[4.5]decane-7-carboxylic acid](/img/structure/B1404056.png)
![Ethyl-2-cyano-3-[4-(pyridin-2-ylmethoxy)phenyl]prop-2-enoate](/img/structure/B1404058.png)
![Ethyl 8-iodo-6-methylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1404060.png)
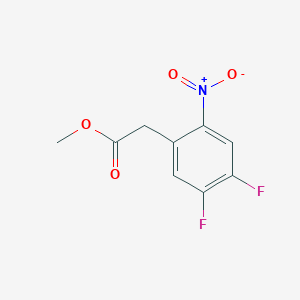
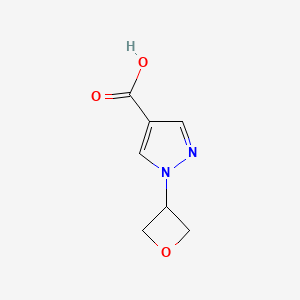
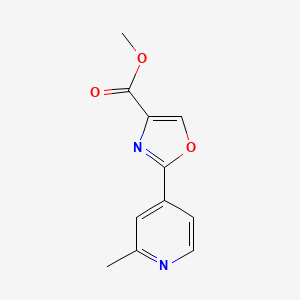
![1-Oxa-6-azaspiro[3.5]nonane](/img/structure/B1404069.png)
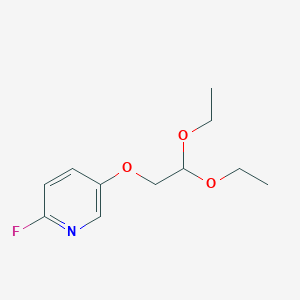
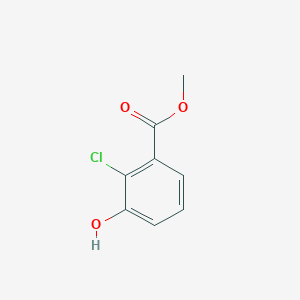
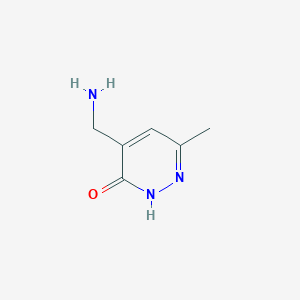
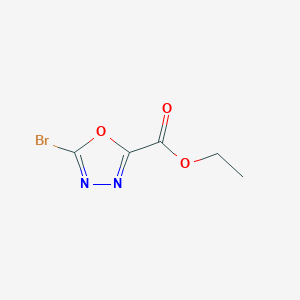
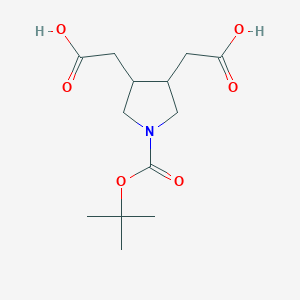
![2-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine 7-oxide](/img/structure/B1404077.png)